molecular formula C19H17N5O2 B2788241 2-Benzyl-5-{pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415512-72-8

2-Benzyl-5-{pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2788241
CAS No.: 2415512-72-8
M. Wt: 347.378
InChI Key: KPTVRISMRVOLQZ-UHFFFAOYSA-N
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Description

2-Benzyl-5-{pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes multiple fused rings and functional groups, makes it an interesting subject for chemical research and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-{pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates followed by condensation with hydrazine can provide access to the pyrazolo[1,5-a]pyrazine core . The reaction conditions often include the use of catalysts such as cesium carbonate in dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and scaling up the process to accommodate larger quantities of starting materials. The choice of solvents, catalysts, and purification techniques would be tailored to ensure the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-{pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[1,5-a]pyrazine ring, facilitated by reagents such as halides or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines

Scientific Research Applications

2-Benzyl-5-{pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-5-{pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-5-{pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione stands out due to its unique combination of fused rings and functional groups, which confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

5-benzyl-2-pyrazolo[1,5-a]pyrazin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c25-18-14-11-22(17-16-6-7-21-24(16)9-8-20-17)12-15(14)19(26)23(18)10-13-4-2-1-3-5-13/h1-9,14-15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTVRISMRVOLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C3=NC=CN4C3=CC=N4)C(=O)N(C2=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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